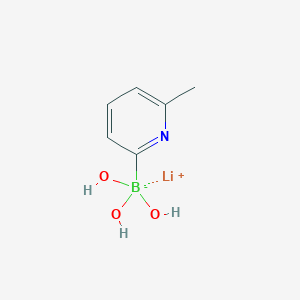
Lithium trihydroxy(6-methylpyridin-2-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium trihydroxy(6-methylpyridin-2-yl)borate is a chemical compound with the molecular formula C6H9BLiNO3 and a molecular weight of 160.893 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 6-methylpyridin-2-yl moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium trihydroxy(6-methylpyridin-2-yl)borate typically involves the reaction of 6-methylpyridin-2-ylboronic acid with lithium hydroxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H7B(OH)2+LiOH→C6H9BLiNO3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with precise temperature and pH control.
Análisis De Reacciones Químicas
Types of Reactions
Lithium trihydroxy(6-methylpyridin-2-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The 6-methylpyridin-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydride compounds.
Aplicaciones Científicas De Investigación
Lithium trihydroxy(6-methylpyridin-2-yl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which Lithium trihydroxy(6-methylpyridin-2-yl)borate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The borate group can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, modulating their activity. The lithium ion can also influence cellular signaling pathways by affecting ion channels and neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Lithium (3-fluoro-6-methylpyridin-2-yl)trihydroxyborate: This compound has a similar structure but with a fluorine atom at the 3-position of the pyridine ring.
Lithium (6-methoxypyridin-2-yl)trihydroxyborate: This compound has a methoxy group instead of a methyl group at the 6-position of the pyridine ring.
Uniqueness
Lithium trihydroxy(6-methylpyridin-2-yl)borate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C6H9BLiNO3 |
|---|---|
Peso molecular |
160.9 g/mol |
Nombre IUPAC |
lithium;trihydroxy-(6-methylpyridin-2-yl)boranuide |
InChI |
InChI=1S/C6H9BNO3.Li/c1-5-3-2-4-6(8-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |
Clave InChI |
IUGGXQWNIVYLQN-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-](C1=NC(=CC=C1)C)(O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)
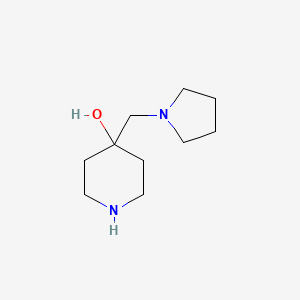


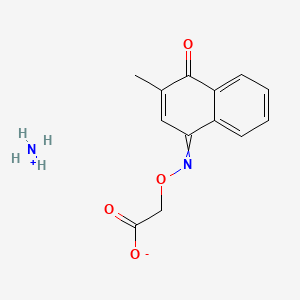
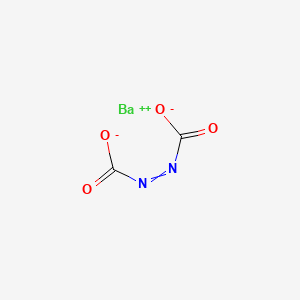
octane-3,5-dionato-O,O']praseodymium](/img/structure/B1513606.png)
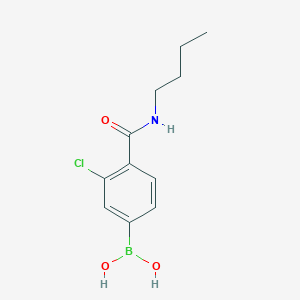
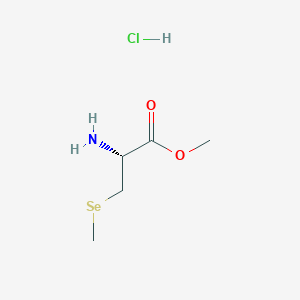

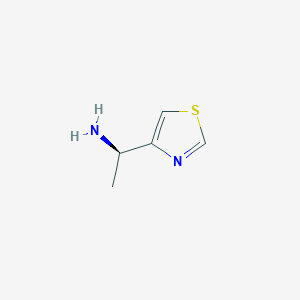
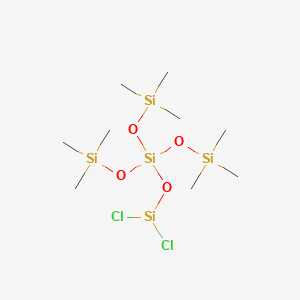
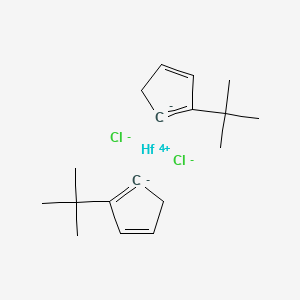
![(1S,2S,4S,7S,7AR,7A1S,10AS,11AR,13AS,13BR)-1-(Benzoyloxy)-4-(((3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoyl)oxy)-2-hydroxy-5,7A1,14,14-tetramethyl-9-vinyl-2,3,4,7,7A,7A1,10A,11,11A,13,13A,13B-dodecahydro-1H-8,10,12-trioxa-2,6-methanocyclobuta[B]cyclodeca[DE]naphthalene-7,13A-diyl diacetate](/img/structure/B1513648.png)
